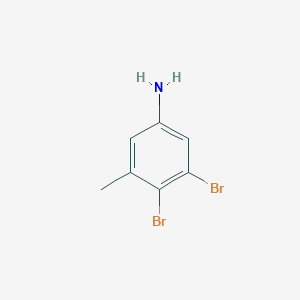

3,4-Dibromo-5-methylaniline

Description

Structural Classification and Nomenclature of Substituted Anilines

Anilines are primary aromatic amines. nih.gov Their classification is based on the number and type of substituents attached to the benzene (B151609) ring and the nitrogen atom. pressbooks.pub According to IUPAC nomenclature, substituted anilines are named as derivatives of "benzenamine". ncert.nic.in The position of substituents on the benzene ring is indicated by numbers, with the carbon atom bonded to the amino group designated as C1. geeksforgeeks.org Alternatively, the common naming system uses prefixes ortho- (1,2), meta- (1,3), and para- (1,4) to denote the relative positions of two substituents. geeksforgeeks.org

Amines are categorized as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic groups attached to the nitrogen atom. pressbooks.pubbyjus.com Aniline (B41778) and its ring-substituted derivatives are primary amines as they have one organic group (the phenyl ring) attached to the nitrogen. pressbooks.pub

Strategic Importance of Halogenation, with Emphasis on Bromine, in Aromatic Systems

Halogenation, particularly bromination, is a crucial transformation in organic synthesis. acs.org The introduction of bromine atoms into an aromatic ring, such as in aniline, serves several strategic purposes. Bromoarenes are valuable intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. nih.gov

The presence of bromine atoms on an aromatic ring can:

Serve as a handle for further functionalization: Bromine is a good leaving group in nucleophilic aromatic substitution reactions and is essential for cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings. chem960.com

Influence regioselectivity: The position of existing substituents on the ring directs the position of incoming groups during electrophilic aromatic substitution. The amino group of aniline is a strong activating group and an ortho, para-director.

Modify biological activity: The introduction of halogens can significantly alter the pharmacological profile of a molecule.

The classic method for brominating aromatic compounds is through electrophilic aromatic substitution using molecular bromine (Br₂), often with a Lewis acid catalyst. fiveable.mewku.edu However, due to the hazardous nature of bromine, alternative brominating agents and methods have been developed, including the use of N-bromosuccinimide (NBS) and in situ generation of bromine. acs.orgnih.govnih.gov

Positional Isomerism within Dibromo-methylanilines: A Comparative Analysis of Research Landscape

Positional isomers are compounds that have the same molecular formula but differ in the position of their functional groups or substituents on the main carbon skeleton. youtube.comyoutube.com In the case of dibromo-methylanilines, various isomers can exist depending on the relative positions of the two bromine atoms and the methyl group on the aniline ring.

Overview of 3,5-Dibromo-4-methylaniline as a Prominent Isomer in Academic Literature

Among the various dibromo-methylaniline isomers, 3,5-Dibromo-4-methylaniline (CAS RN: 13194-73-5) has garnered notable attention in scientific research. sigmaaldrich.comcymitquimica.comuni.luthermofisher.comfishersci.ca It is a commercially available solid used as an intermediate in the synthesis of pharmaceuticals. sigmaaldrich.comcymitquimica.comthermofisher.com

The synthesis of 3,5-Dibromo-4-methylaniline has been described in the literature. One route involves the bromination of p-toluidine (B81030) (4-methylaniline) followed by a reduction step. chemicalbook.com

Properties of 3,5-Dibromo-4-methylaniline:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.95 g/mol sigmaaldrich.com |

| Melting Point | 90-94 °C sigmaaldrich.com |

Positioning 3,4-Dibromo-5-methylaniline within the Broader Context of Dibromo-methylaniline Research

In contrast to its 3,5-dibromo isomer, This compound appears to be a less studied compound in the available scientific literature. While specific research focusing exclusively on this isomer is not as prevalent, its chemical properties and potential reactivity can be inferred from the general principles of halogenated anilines. The substitution pattern of this compound, with adjacent bromine atoms, may lead to unique steric and electronic effects that could be of interest in synthetic chemistry.

Another related isomer that has been studied is 2,4-dibromo-5-methylaniline (B372499) (CAS RN: 67643-51-0). This compound has been investigated for its potential in developing novel pharmaceutical agents, including kinase inhibitors and antimicrobial agents. chem960.com Its structure allows for diverse chemical transformations, making it a useful intermediate in organic synthesis. chem960.com Furthermore, the crystal structure of 2,6-Dibromo-4-methylaniline (B181599) has been analyzed, revealing details about its molecular geometry and intermolecular interactions. nih.goviucr.org

The relative lack of dedicated research on this compound compared to its isomers suggests that it may be a more challenging synthetic target or that its potential applications have yet to be fully explored. Further investigation into the synthesis and properties of this specific isomer could reveal novel applications and expand the chemical space of halogenated anilines.

Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

3,4-dibromo-5-methylaniline |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 |

InChI Key |

PNZYWDDCNHZYIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for Dibromo Methylanilines: Strategic Approaches and Mechanistic Insights

Direct Bromination Strategies for Methylaniline Substrates

Direct bromination of methylaniline substrates represents the most straightforward approach to synthesizing dibromo-methylanilines. This method relies on the principles of electrophilic aromatic substitution, where the inherent activating and directing effects of the amino and methyl groups guide the incoming electrophile.

Electrophilic Aromatic Substitution Mechanisms in Polybromination

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. youtube.combyjus.comchemistrysteps.com This high reactivity often leads to polybromination, where multiple bromine atoms are substituted onto the aromatic ring, sometimes uncontrollably. youtube.comlibretexts.org When methylaniline is treated with bromine water, the reaction readily yields a polybrominated product, such as 2,4,6-tribromoaniline, due to the strong activation of the ring. youtube.com The methyl group, being an ortho-, para-directing group as well, further influences the regioselectivity of the substitution.

The mechanism involves the generation of an electrophilic bromine species, which attacks the electron-rich ortho and para positions of the methylaniline ring. youtube.com The high electron density at these positions, enhanced by both the amino and methyl groups, facilitates the rapid, successive addition of bromine atoms. youtube.comyoutube.com

Optimization of Reagents and Reaction Conditions for Dibromination Selectivity

Controlling the extent of bromination to achieve selective dibromination is a significant challenge. Several strategies are employed to modulate the reactivity of the substrate and the electrophilicity of the brominating agent.

One common approach is the use of a protecting group for the highly activating amino group. Acetylation of the aniline (B41778) to form an acetanilide (B955) attenuates the activating influence of the amino group, allowing for more controlled bromination. libretexts.org The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which can help in achieving selective monobromination or dibromination. libretexts.org After the desired bromination is achieved, the acetyl group can be removed by hydrolysis to regenerate the amine. libretexts.org

The choice of brominating agent and reaction conditions is also critical. Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over elemental bromine to avoid over-bromination. cambridgescholars.comchemicalbook.com The reaction solvent can also influence selectivity, with less polar solvents sometimes favoring more controlled reactions. youtube.combibliomed.org Temperature control is another key factor; carrying out the reaction at lower temperatures can help to suppress multiple substitutions.

Recent research has explored the use of catalysts to improve regioselectivity. For instance, lanthanum(III) nitrate (B79036) hexahydrate has been shown to be an effective catalyst for the regioselective bromination of anilines and phenols. bibliomed.org Another approach involves using copper(II) bromide in ionic liquids, which has demonstrated high regioselectivity for para-bromination under mild conditions. beilstein-journals.org

| Reagent/Condition | Effect on Selectivity | Reference |

| Acetic Anhydride | Protects the amino group, reducing its activating effect. | libretexts.org |

| N-Bromosuccinimide (NBS) | A milder brominating agent that can lead to more controlled bromination. | cambridgescholars.comchemicalbook.com |

| Low Temperature | Suppresses the rate of multiple substitutions. | |

| Lanthanum(III) Nitrate Hexahydrate | Catalyzes regioselective bromination. | bibliomed.org |

| Copper(II) Bromide in Ionic Liquid | Promotes high regioselectivity for para-bromination. | beilstein-journals.org |

Multi-step Synthetic Routes from Precursor Compounds

When direct bromination fails to provide the desired isomer with high selectivity, multi-step synthetic routes offer a more controlled and versatile alternative. These methods involve the strategic manipulation of functional groups and the aromatic ring to install the bromine atoms at specific positions.

Sequential Functional Group Interconversions and Aromatic Ring Manipulations

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the conversion of one functional group into another to facilitate a desired reaction. ias.ac.inlkouniv.ac.in A common strategy in the synthesis of bromoanilines is to introduce a nitro group first, which is a meta-director. libretexts.org This allows for the controlled introduction of substituents at the meta position. The nitro group can then be reduced to an amino group. ias.ac.inlibretexts.org

For example, to synthesize a specific dibromo-methylaniline isomer, one might start with a nitrotoluene derivative. The nitro group can direct the first bromination to a meta position. Subsequent reduction of the nitro group to an amine changes its directing effect to ortho, para, allowing for the introduction of the second bromine atom at a different position. This sequential approach provides precise control over the final substitution pattern. libretexts.org

Another example of FGI is the diazotization of an amino group to form a diazonium salt. This diazonium group can then be replaced by a bromine atom using a Sandmeyer reaction (e.g., with CuBr). doubtnut.com This method is particularly useful for introducing a bromine atom at a position that is not easily accessible through direct electrophilic substitution.

Exploration of Diverse Precursors for the Synthesis of Dibromo-methylanilines

A variety of precursor compounds can be utilized in multi-step syntheses of dibromo-methylanilines. The choice of precursor depends on the desired final substitution pattern and the availability of starting materials.

For the synthesis of 3,5-dibromo-4-methylaniline, one reported route starts from 4-nitrotoluene. chemicalbook.com This involves a multi-step process that likely includes reduction of the nitro group, followed by controlled bromination. Another approach to obtain 3,5-dibromotoluene (B156392) involves starting with 4-methylaniline, performing a bromination, followed by diazotization and substitution with a bromine atom. doubtnut.com

The synthesis of 2,6-dibromo-4-methylaniline (B181599) can be achieved from p-toluidine (B81030) (4-methylaniline) using N-bromosuccinimide in chloroform. chemicalbook.com This demonstrates how the choice of starting material and brominating agent can be tailored to achieve a specific dibrominated product. Furthermore, 2,6-dibromo-4-methylaniline has been used as a starting material for the synthesis of more complex molecules. doaj.orgrsc.org

| Precursor | Target Compound | Key Reactions | Reference |

| 4-Nitrotoluene | 3,5-Dibromo-4-methylaniline | Reduction, Bromination | chemicalbook.com |

| p-Toluidine | 2,6-Dibromo-4-methylaniline | Bromination with NBS | chemicalbook.com |

| 4-Methylaniline | 3,5-Dibromotoluene | Bromination, Diazotization, Sandmeyer Reaction | doubtnut.com |

Advancements in Sustainable and Green Bromination Chemistry

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. In the context of bromination, this involves moving away from hazardous reagents like elemental bromine and exploring greener alternatives.

One promising approach is the use of solid-state reactions. The bromination of anilines and phenols using gaseous bromine or solid brominating reagents in the absence of a solvent has been shown to proceed with higher yields and selectivities compared to solution-based methods. rsc.org

Another green strategy involves oxidative bromination, which utilizes bromide salts as the bromine source in conjunction with an oxidant. acs.org For example, a system using sodium bromide (NaBr) or hydrobromic acid (HBr) with oxygen as the oxidant, promoted by a catalytic amount of an ionic liquid, has been developed for the aerobic bromination of various substrates. nih.gov This method offers controllable chemoselectivity for mono-, di-, and tri-bromination. acs.orgnih.gov

The use of ceric ammonium (B1175870) nitrate in combination with potassium bromide in an ethanolic-aqueous medium has also been reported as a greener alternative to elemental bromine for the bromination of acetanilide. acs.org These advancements highlight the ongoing efforts to make the synthesis of brominated compounds, including dibromo-methylanilines, safer and more sustainable.

Development of Environmentally Benign Brominating Agents and Catalytic Systems

The classic approach to aromatic bromination often involves molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and generates hazardous hydrogen bromide (HBr) as a byproduct, resulting in poor atom economy. iau.irtandfonline.com To mitigate these issues, significant research has focused on developing safer brominating agents and catalytic systems that offer improved handling, selectivity, and environmental profiles.

A prominent strategy is the use of solid, stable N-bromo compounds, such as N-bromosuccinimide (NBS) and N-bromosaccharin (NBSac), which are easier and safer to handle than liquid bromine. iau.iracs.org However, the electrophilicity of these reagents often requires activation, which can be achieved through various catalytic methods. For instance, visible-light photoredox catalysis using organic dyes like erythrosine B can activate NBS under exceptionally mild and non-acidic conditions. acs.org This photo-oxidative approach enhances the positive polarization on the bromine atom of NBS, leading to faster, more efficient electrophilic bromination with reduced formation of radical byproducts. acs.org

Catalysis is central to modern bromination, enabling high regioselectivity and the use of greener reagents. Iron catalysts, in particular, have proven effective and are environmentally benign. An iron(III) tosylate (Fe(OTs)₃) catalyst used with NBS can direct the bromination of N-methylaniline to the ortho position with high selectivity, a result not achievable in the absence of the catalyst. nih.gov The proposed mechanism suggests that the sulfonate anion plays a key role in activating the ortho positions via a proton transfer event. nih.gov Other inexpensive and effective catalysts include lanthanum(III) nitrate hexahydrate, which regioselectively catalyzes the monobromination of various anilines at room temperature. bibliomed.org

Another environmentally friendly approach is the in situ generation of the active brominating species from more benign sources. The H₂O₂-HBr system is a notable example, where hydrogen peroxide oxidizes HBr to generate bromine in the reaction mixture, avoiding the direct use of Br₂ and producing only water as a byproduct. researchgate.netscispace.com This method is effective for brominating activated aromatic rings 'on water' without requiring an added metal or acid catalyst. researchgate.net Similarly, systems using potassium bromide (KBr) with an oxidant like H₂O₂ or bromate (B103136) (BrO₃⁻) in the presence of a recyclable catalyst, such as boric acid or layered double hydroxides, provide an efficient and high-atom-economy route to bromoaromatics. tandfonline.commdpi.com

The use of ionic liquids as solvents offers another avenue for greening bromination processes. Copper(II) bromide in an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) bromide has been shown to achieve highly regioselective para-bromination of unprotected anilines under mild conditions, eliminating the need for protecting groups and supplementary reagents like oxygen or HCl gas. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Environmentally Benign Brominating Systems for Aromatic Amines

| Brominating System | Catalyst / Conditions | Key Advantages | Relevant Findings | Citation(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Fe(OTs)₃ | High ortho-selectivity for N-alkylanilines. | Achieved an ortho/para ratio of 66:34, whereas the uncatalyzed reaction was unselective. | nih.gov |

| N-Bromosuccinimide (NBS) | Erythrosine B, Visible Light | Mild, non-acidic activation; reduced reaction times. | Photoredox pathway amplifies the electrophilicity of NBS. | acs.org |

| N-Bromosaccharin (NBSac) | Tungstophosphoric Acid | Solvent-free conditions; heterogeneous, recyclable catalyst. | Rapid conversion and high yields at room temperature. | iau.ir |

| H₂O₂ / HBr | 'On water', no catalyst | In situ generation of Br₂, water as the only byproduct. | More reactive than NBS for certain substrates; inexpensive and straightforward. | researchgate.netscispace.com |

| KBr / H₂O₂ | Boric Acid | Inexpensive, recyclable catalyst; uses water or ethanol (B145695) as solvent. | Peroxoborate generated in situ effectively catalyzes the reaction. | tandfonline.com |

| CuBr₂ | Ionic Liquid | High para-selectivity; avoids need for protecting groups. | Yields up to 95% for para-brominated anilines at room temperature. | beilstein-journals.orgresearchgate.net |

| Thionyl Bromide | Aniline N-Oxide precursor | Regioselective para-bromination without Lewis acids. | Provides access to 4-bromo-N,N-dialkylanilines at low temperatures. | nih.gov |

Methodologies for Enhanced Reaction Efficiency and Reduced Waste Streams

Improving reaction efficiency and minimizing waste are cornerstones of green chemistry, directly impacting the economic and environmental viability of chemical manufacturing. Key advancements in this area for the synthesis of dibromo-methylanilines include the adoption of continuous-flow technology and the use of recyclable catalytic systems in greener solvents.

Continuous-flow synthesis offers significant advantages over traditional batch processing, particularly for potentially hazardous reactions. rsc.org The small reactor volumes enhance heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. rsc.orgrsc.org This level of control often leads to higher yields, improved selectivity, and reduced byproduct formation. rsc.org Furthermore, continuous-flow systems permit the safe in situ generation and immediate consumption of unstable or hazardous intermediates, such as diazonium salts, which are common in aniline chemistry. scispace.com Electrochemical brominations, which generate reactive bromine species from hydrobromic acid, are well-suited to flow reactors, avoiding the use of chemical oxidants and substantially reducing waste. rsc.org

The reduction of chemical waste is also addressed by designing processes that eliminate steps and recycle components. Methodologies that achieve high regioselectivity on unprotected anilines, such as the use of copper halides in ionic liquids, are highly efficient as they circumvent the need for protection and deprotection steps, which add to the cost, time, and waste of a synthesis. beilstein-journals.orgresearchgate.net The development of heterogeneous and recyclable catalysts is another critical strategy. Catalysts like tungstophosphoric acid and boric acid can be recovered after the reaction and reused, making the process more economical and sustainable. iau.irtandfonline.com An aqueous AlBr₃-Br₂ system has also been reported as recyclable and effective for the direct bromination of anilines in water. researchgate.net

Solvent choice is a major contributor to the environmental impact of a chemical process. Performing reactions in water ('on water') or under solvent-free conditions represents a significant step toward greener synthesis. researchgate.netresearchgate.net These approaches not only reduce pollution from volatile organic compounds (VOCs) but can also, in some cases, enhance reaction rates and selectivity. researchgate.net

Table 2: Methodologies for Improved Efficiency and Waste Reduction in Aniline Bromination

| Methodology | Technique / Reagents | Primary Benefit(s) | Example / Outcome | Citation(s) |

|---|---|---|---|---|

| Continuous-Flow Synthesis | Micro or meso-reactors | Enhanced safety, precise control of temperature/time, improved yields, scalability. | Enables safe handling of diazonium intermediates from anilines for subsequent reactions. | rsc.orgscispace.com |

| Electrochemical Bromination | Flow electrochemical reactor, HBr | Avoids chemical oxidants, generates Br₂ in situ, reduces waste. | Various alkenes converted to dibromides and bromohydrins in good to excellent yields. | rsc.org |

| Solvent-Free Reactions | N-Bromosaccharin, Tungstophosphoric acid | Eliminates organic solvent waste, simplifies workup. | High-yield bromination of phenols and anilines at room temperature. | iau.ir |

| Aqueous Media ('On Water') | H₂O₂-HBr system | Uses a non-toxic, non-flammable solvent; can enhance reactivity. | Efficient bromination of activated aromatics without an added catalyst. | researchgate.net |

| Catalyst Recycling | Boric acid, Tungstophosphoric acid | Reduces catalyst waste and cost. | Boric acid and tungstophosphoric acid are shown to be effective and reusable. | iau.irtandfonline.com |

| Avoiding Protecting Groups | CuBr₂ in Ionic Liquid | Reduces step count, improves atom economy, lowers waste. | Direct para-bromination of unprotected anilines in high yield. | beilstein-journals.orgresearchgate.net |

Chemical Reactivity and Transformational Applications in Organic Synthesis

Nucleophilic Substitution Reactions Involving Bromine Centers

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. However, unlike their alkyl halide counterparts, aryl halides are generally resistant to nucleophilic attack unless the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.

In the case of 3,4-Dibromo-5-methylaniline, the benzene (B151609) ring is substituted with electron-donating groups (the strongly activating -NH₂ and weakly activating -CH₃). These groups increase the electron density of the aromatic ring, making it inherently less susceptible to attack by nucleophiles. Consequently, direct displacement of the bromine atoms on this compound via a classical SNAr mechanism is not considered a facile process and would require harsh reaction conditions with limited synthetic utility. While related compounds like 2,4-dibromo-5-methylaniline (B372499) are valued as intermediates for diverse transformations which can include nucleophilic substitution, these often proceed via mechanisms other than direct SNAr chem960.com. For some dihalogenated anilines containing different halogens, such as 5-bromo-4-fluoro-2-methylaniline, nucleophilic aromatic substitution occurs preferentially at the more activated and better-leaving fluoride (B91410) position rather than the bromide ossila.com.

Direct amination of aryl bromides through nucleophilic substitution is generally inefficient for non-activated systems like this compound. The primary route for forming new C-N bonds at the site of the bromine atoms is not direct substitution but rather through transition metal-catalyzed methods. The Buchwald-Hartwig amination, which will be discussed in section 3.2.2, has become the premier method for this type of transformation, offering mild conditions and broad substrate scope where traditional SNAr reactions fail rhhz.net.

Transition Metal-Catalyzed Cross-Coupling Reactions

The true synthetic power of the bromine substituents on this compound is unlocked through transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions mdpi-res.comresearchgate.net. The bromine atoms serve as excellent handles for these transformations, particularly in palladium-catalyzed processes mdpi-res.com.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex researchgate.netrsc.org. For this compound, the two bromine atoms provide opportunities for either mono- or di-arylation, depending on the stoichiometry of the reagents and the reaction conditions.

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups onto the aniline (B41778) core, making it an invaluable tool for structural diversification. The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst rhhz.net. Given the presence of two bromine atoms, careful control of reaction conditions could potentially allow for selective mono-coupling, yielding a brominated mono-aryl aniline, which could then be subjected to a second, different coupling reaction.

Table 1: Representative Suzuki-Miyaura Reactions on Analogous Aryl Bromides

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

| 3-Bromo-N,S-dibenzyl-5-mercapto-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 5-Phenyl-3-mercapto-1,2,4-triazole derivative researchgate.net |

| 4-Bromopyrazole derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 4-(4-Methoxyphenyl)pyrazole derivative researchgate.net |

| Aryl Nonaflates | Substituted pyridine (B92270) boronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Substituted bi- and terpyridines mdpi-res.comresearchgate.net |

This table presents data for analogous reactions to illustrate the general conditions and applicability of the Suzuki-Miyaura coupling for functionalizing halogenated aromatic systems.

Beyond the Suzuki coupling, the bromine atoms on this compound serve as entry points for several other pivotal transition metal-catalyzed reactions. mdpi-res.comresearchgate.net

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding a substituted styrene (B11656) derivative. It is typically catalyzed by palladium complexes mdpi-res.com.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction forms a C-C bond between the aryl bromide and a terminal alkyne. This provides a direct route to arylalkynes, which are versatile intermediates in further synthetic transformations rhhz.netresearchgate.net.

Buchwald-Hartwig Amination: As mentioned previously, this palladium-catalyzed reaction is the modern method of choice for forming C-N bonds by coupling aryl halides with amines. It is exceptionally versatile, tolerating a wide range of amine coupling partners and functional groups chem960.comrhhz.net. This reaction would be the key method for derivatizing the bromine positions of this compound with primary or secondary amines.

Table 2: Overview of Key Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ / Phosphine (B1218219) ligand | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine base | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd(OAc)₂ / Phosphine ligand (e.g., BINAP) | C(sp²)-N |

This table summarizes common cross-coupling reactions applicable to aryl bromides like this compound.

Electrophilic Aromatic Substitution on the Aniline Core

The final avenue of reactivity for this compound is electrophilic aromatic substitution (SEAr) on the aniline ring itself. wikipedia.org The outcome of such reactions is governed by the directing effects of the existing substituents.

-NH₂ (Amino group): A very strong activating group and an ortho, para-director. wvu.educhemistrysteps.com

-CH₃ (Methyl group): A weakly activating group and an ortho, para-director.

-Br (Bromo group): A deactivating group but an ortho, para-director due to resonance effects of its lone pairs.

The available positions for an incoming electrophile are C2 and C6. Let's analyze the directing influences on these positions:

Position C2: This position is ortho to the powerful activating -NH₂ group and para to the activating -CH₃ group. It is also ortho to the -Br at C3.

Position C6: This position is ortho to both the -NH₂ and -CH₃ groups. It is also para to the -Br at C3.

The combined activating influence of the amino and methyl groups strongly directs incoming electrophiles to positions C2 and C6. The activating effect of the amino group is dominant and makes the ring highly reactive towards electrophiles. wvu.edu In fact, for highly activated rings like anilines, reactions such as bromination can proceed rapidly even without a Lewis acid catalyst. wvu.edu

A critical consideration for SEAr on anilines is the reaction conditions. In the presence of strong acids (e.g., in nitration or sulfonation mixtures), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. chemistrysteps.com In the case of this compound, this would shut down the ring's reactivity and direct any substitution to the C5 position, which is already occupied. Therefore, to perform SEAr reactions while retaining the activating nature of the amino group, it must first be "protected," typically by converting it to an amide (e.g., an acetanilide). The amide is still an activating, ortho, para-director but is less basic and prevents protonation. The protecting group can be removed by hydrolysis after the SEAr reaction is complete. chemistrysteps.com

Condensation Reactions for Formation of Imine Derivatives

This compound, being a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comsigmaaldrich.cn This reaction is typically acid-catalyzed and is reversible. youtube.comsigmaaldrich.cn

The mechanism of imine formation involves a two-stage process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgsigmaaldrich.com

Dehydration: The carbinolamine then undergoes dehydration to form the imine. This step is usually the rate-determining step and is facilitated by the presence of an acid catalyst, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). libretexts.orgsigmaaldrich.com

The synthesis of Schiff bases from this compound can be achieved by reacting it with an appropriate aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.

A general synthetic scheme is as follows:

A solution of this compound in a solvent such as ethanol (B145695) or methanol (B129727) is treated with an equimolar amount of an aldehyde or ketone. A few drops of a catalyst, like glacial acetic acid, can be added to facilitate the reaction. The reaction mixture is then typically heated under reflux for a period, and the progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the Schiff base product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can then be purified by recrystallization.

The characterization of the synthesized Schiff bases is carried out using various spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the appearance of a characteristic absorption band for the C=N bond in the region of 1690-1640 cm-1, and the disappearance of the C=O stretching band of the starting carbonyl compound and the N-H stretching bands of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy will show a characteristic signal for the azomethine proton (-N=CH-) in the downfield region. 13C NMR spectroscopy will show a signal for the imine carbon (C=N).

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected product.

Properties of this compound

| Property | Value |

| Chemical Formula | C7H7Br2N |

| Molecular Weight | 264.95 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| CAS Number | Not assigned |

Advanced Spectroscopic Characterization Techniques and Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Integration Analysis

The ¹H NMR spectrum of 3,4-Dibromo-5-methylaniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. The proton at the C2 position is expected to appear as a singlet due to the absence of adjacent protons. The proton at the C6 position will also likely appear as a singlet. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) tends to shield protons (shifting them to a lower ppm value), while the electron-withdrawing bromine atoms have a deshielding effect (shifting them to a higher ppm value). The methyl group (-CH₃) is weakly electron-donating. Therefore, the aromatic protons are expected to resonate in the range of δ 6.5-7.5 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the region of δ 3.5-5.0 ppm.

Methyl Protons: The three protons of the methyl group (-CH₃) will give rise to a sharp singlet, as there are no adjacent protons to cause splitting. This signal is anticipated to appear in the aliphatic region, around δ 2.0-2.5 ppm.

Integration Analysis: The integrated area under each peak will be proportional to the number of protons it represents. The expected integration ratio for the aromatic protons to the amine protons to the methyl protons would be 2:2:3.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C2-H) | 6.8 - 7.2 | Singlet | 1H |

| Aromatic-H (C6-H) | 6.6 - 7.0 | Singlet | 1H |

| Amine-H (-NH₂) | 3.5 - 5.0 | Broad Singlet | 2H |

| Methyl-H (-CH₃) | 2.1 - 2.4 | Singlet | 3H |

Carbon-13 (¹³C) NMR: Aromatic and Aliphatic Carbon Framework Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the aromatic region (δ 100-150 ppm). The carbon atom attached to the amino group (C1) will be shielded and appear at a lower chemical shift compared to the other substituted carbons. The carbons bonded to the bromine atoms (C3 and C4) will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the methyl group (C5) will also be in this region. The remaining unsubstituted aromatic carbons (C2 and C6) will have chemical shifts influenced by the surrounding substituents.

Aliphatic Carbon: The carbon of the methyl group (-CH₃) will appear in the aliphatic region, typically between δ 15-25 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH₂) | 140 - 145 |

| C2 | 115 - 120 |

| C3 (-Br) | 110 - 115 |

| C4 (-Br) | 120 - 125 |

| C5 (-CH₃) | 135 - 140 |

| C6 | 125 - 130 |

| -CH₃ | 20 - 25 |

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Information

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, primarily confirming the lack of coupling for the singlet aromatic and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the ¹H signal of the methyl group to its corresponding ¹³C signal, and the signals of the aromatic protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons over two or three bonds. For instance, the protons of the methyl group would show correlations to the aromatic carbons C4, C5, and C6. The aromatic proton at C2 would show correlations to C1, C3, and C4. These correlations are crucial for confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations, as well as vibrations of the aromatic ring.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | 3450 - 3500 | Medium |

| N-H Symmetric Stretch | 3350 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| N-H Bending (Scissoring) | 1600 - 1650 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H and C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.

The FT-Raman spectrum of this compound would be particularly useful for observing the aromatic ring vibrations and the C-Br stretching modes. The symmetric breathing vibration of the benzene ring, which is often weak in the IR spectrum, should be a prominent feature in the Raman spectrum.

Predicted FT-Raman Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| Aromatic Ring Breathing | 980 - 1020 | Strong |

| C-Br Stretch | 500 - 650 | Strong |

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a compound based on its exact mass. For this compound, with the chemical formula C₇H₇Br₂N, HRMS can distinguish its mass from other molecules with the same nominal mass but different elemental compositions. This is crucial for unambiguous identification and structural verification. The monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N), provides a highly specific value for confirmation.

Different ionization techniques can be used to generate ions from the analyte, each providing distinct information.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M•+) and its subsequent, often extensive, fragmentation. researchgate.netnih.gov The resulting mass spectrum is a characteristic fingerprint of the molecule, showing the molecular ion peak and numerous fragment ion peaks. For this compound, fragmentation pathways would likely involve the loss of a bromine atom, a hydrogen atom, or the methyl group, as well as cleavages of the aromatic ring. Analyzing these fragmentation patterns is essential for detailed structural elucidation. nih.govchromatographyonline.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization method that is well-suited for polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org In the APCI source, a corona discharge ionizes solvent molecules, which then transfer a proton to the analyte molecule in the gas phase. wikipedia.org For an aniline (B41778) derivative, this process would predominantly form a protonated molecular ion, [M+H]⁺. wikipedia.orgrsc.org This technique is less likely to cause in-source fragmentation compared to EI, making it highly useful for confirming the molecular weight of the compound. wikipedia.org However, for reactive molecules like anilines, the highly oxidative environment of the APCI source can sometimes lead to artifact formation, such as dimerization. acs.org

Table 2: Expected Mass Spectrometry Results for this compound

| Technique | Ionization Type | Primary Ion Observed | Fragmentation | Primary Application |

|---|---|---|---|---|

| HRMS | Soft (e.g., ESI, APCI) | [M+H]⁺ or M•+ | Minimal | Precise mass and elemental formula determination. |

| EI-MS | Hard | M•+ | Extensive | Structural elucidation via fragmentation patterns. researchgate.netnih.gov |

| APCI-MS | Soft | [M+H]⁺ | Minimal | Molecular weight confirmation. wikipedia.orgrsc.org |

Electronic Absorption Spectroscopy (UV/Vis)

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

The UV/Vis spectrum of an aniline derivative like this compound is dominated by electronic transitions associated with the aromatic ring and the amino group. The benzene ring itself exhibits π → π* transitions. The presence of the amino group (-NH₂) introduces an n → π* transition, corresponding to the excitation of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital of the aromatic ring. byjus.com

The amino group is an auxochrome that is strongly activating, and its lone pair of electrons conjugates with the π-electron system of the benzene ring. byjus.comyoutube.com This conjugation extends the chromophore, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. The bromine and methyl substituents on the ring will further modulate the energies of these electronic transitions, causing additional shifts in the absorption maxima.

Solvatochromism is the phenomenon where the position of a compound's absorption maximum changes with the polarity of the solvent in which it is dissolved. wikipedia.org This effect arises from differential stabilization of the electronic ground and excited states by the solvent molecules. wikipedia.org

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a smaller energy gap and a shift to a longer wavelength (red shift). wikipedia.org

Negative Solvatochromism (Blue Shift): If the ground state is more polar, it will be preferentially stabilized by polar solvents, increasing the energy gap and causing a shift to a shorter wavelength (blue shift). wikipedia.org

For substituted anilines, the solvatochromic behavior is influenced by both the solvent's dielectric constant and its specific interactions, such as hydrogen bonding capabilities. nih.govnih.gov The direction and magnitude of the shift in the absorption maxima of this compound in different solvents can provide valuable insights into the change in its dipole moment upon electronic excitation.

X-ray Crystallography: Elucidating Solid-State Molecular Architecture

The definitive determination of a chiral molecule's absolute configuration is a critical aspect of structural chemistry, as enantiomers can exhibit vastly different biological activities. Single-crystal X-ray diffraction is the most reliable method for this purpose. wikipedia.org The technique relies on the phenomenon of anomalous dispersion (also known as resonant scattering), which occurs when the X-ray radiation used in the diffraction experiment has an energy close to an absorption edge of one of the atoms in the crystal. thieme-connect.de

For organic molecules, the presence of "heavy" atoms, such as bromine in this compound, is essential to produce a sufficiently strong anomalous scattering effect. wikipedia.orgmit.edu This effect causes a breakdown of Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. When anomalous dispersion is present in a non-centrosymmetric crystal, the intensities of these Friedel pairs will differ. By carefully measuring these intensity differences, the absolute configuration of the molecule can be determined unambiguously. mit.edu

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with X-rays, typically from a Mo Kα or Cu Kα source. thieme-connect.denih.gov The resulting diffraction pattern is collected, and the intensities of thousands of reflections are measured. The refinement of the crystal structure against this data allows for the calculation of the Flack parameter. nih.gov A Flack parameter value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence. nih.gov

While no specific crystallographic data for this compound is publicly available, the methodology can be illustrated with the detailed study of its isomer, 2,6-Dibromo-4-methylaniline (B181599). This compound was analyzed by single-crystal X-ray diffraction at 200 K. nih.goviucr.org The data collected was used to determine its precise molecular conformation and crystal packing.

Table 1: Crystal Data and Structure Refinement for 2,6-Dibromo-4-methylaniline

| Parameter | Value |

|---|---|

| Chemical formula | C₇H₇Br₂N |

| Molar mass | 264.96 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Temperature | 200 K |

| a (Å) | 4.3773 (7) |

| b (Å) | 13.585 (2) |

| c (Å) | 14.057 (3) |

| V (ų) | 835.9 (2) |

| Z | 4 |

| Radiation type | Mo Kα |

| Absolute structure parameter (Flack) | 0.02 (2) |

Data sourced from IUCrData (2022). researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid. A detailed analysis of these interactions provides insight into the supramolecular assembly of the compound.

In the case of brominated anilines, hydrogen bonding plays a significant role. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom itself and the bromine atoms can act as acceptors. For the related compound 2,6-Dibromo-4-methylaniline, the crystal structure reveals that molecules are linked by N—H⋯N hydrogen bonds, forming chains that propagate through the crystal lattice. nih.goviucr.org Specifically, one of the hydrogen atoms of the amine group forms a hydrogen bond with the nitrogen atom of an adjacent molecule. nih.gov

Other potential intermolecular interactions in the crystal structure of this compound would include halogen bonding (Br⋯Br or Br⋯N interactions) and π-π stacking interactions between the aromatic rings. The comprehensive understanding of these interactions is fundamental to crystal engineering, where the goal is to design materials with specific, predictable properties.

Table 2: Hydrogen-Bond Geometry for 2,6-Dibromo-4-methylaniline (Å, °)

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| N1—H1A⋯Br1 | 0.86 | 2.65 | 3.077 (4) | 112 |

| N1—H1B⋯Br2 | 0.86 | 2.64 | 3.072 (4) | 113 |

| N1—H1B⋯N1ⁱ | 0.86 | 2.38 | 3.120 (7) | 144 |

D = donor atom; A = acceptor atom. Symmetry code: (i) x-1/2, -y+1/2, -z+1. Data sourced from Acta Crystallographica Section E (2022). nih.gov

Computational and Theoretical Chemistry Investigations: Probing Molecular Properties and Reactivity

Quantitative Assessment of Reactivity Indices

Ionization Energy and Electron Affinity as Measures of Chemical Potential

No published data is available.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index, Nucleophilicity Index)

No published data is available.

Thermochemical Calculations and Reaction Pathway Analysis

Determination of Standard Thermodynamic Properties (e.g., Entropy, Enthalpy, Heat Capacity)

No published data is available.

Computational Modeling of Reaction Energetics and Transition States

No published data is available.

Applications As Versatile Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

Precursors for Complex Chemical Entities

The chemical reactivity of 3,4-Dibromo-5-methylaniline allows for its transformation into a multitude of more complex molecules. Its foundational structure serves as a template upon which chemists can build, enabling the synthesis of compounds with specific and desirable properties.

Synthesis of Diversely Substituted Aniline (B41778) Derivatives

This compound is an important organic intermediate for synthesizing a variety of substituted aniline products. chemicalbook.com The presence of bromine atoms on the aniline ring provides reactive sites for various chemical modifications, including cross-coupling reactions. For instance, palladium-catalyzed reactions can be employed to introduce different functional groups, leading to a wide range of aniline derivatives. mdpi.com The inherent reactivity of the aniline moiety itself also allows for further functionalization, making it a key building block in synthetic chemistry. beilstein-journals.org

One common transformation is the further bromination of related anilines to produce compounds like 3,4-dibromo-2-methylaniline. chemicalbook.com Additionally, the amino group can direct the substitution pattern of incoming groups, although the existing substituents heavily influence the final product. beilstein-journals.org The synthesis of meta-substituted anilines, in general, is a significant area of research, with methods being developed to overcome the typical ortho- and para-directing effects of the amino group. beilstein-journals.orgrsc.org

| Precursor | Reaction Type | Product | Reference |

| 3-Bromo-2-methylaniline | Bromination | 3,4-Dibromo-2-methylaniline | chemicalbook.com |

| 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Suzuki Cross-Coupling | (E)-4-bromo-N-((3-(aryl)thiophen-2-yl)methylene)-2-methylaniline derivatives | mdpi.com |

| Acyclic precursors | Three-component cyclo-condensation/aromatization | meta-substituted arylamines | rsc.org |

Utility in the Construction of Various Heterocyclic Ring Systems (e.g., Indazoles, Pyrimidine (B1678525) Analogues, Benzotriazoles)

The structure of this compound is conducive to the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Indazoles: Substituted anilines are key precursors for indazole synthesis. thieme-connect.de For example, 2-methylanilines bearing electron-withdrawing groups, such as bromo substituents, can undergo diazotization followed by cyclization to form indazoles. thieme-connect.de While direct use of this compound for indazole synthesis is not explicitly detailed in the provided results, analogous substituted anilines like 4-bromo-2-methyl-5-nitroaniline (B1354906) are used to produce bromo-nitro-indazoles. thieme-connect.de This suggests that this compound could similarly be a precursor for di-bromo-methyl-substituted indazoles.

Pyrimidine Analogues: Pyrimidine derivatives are often synthesized through condensation reactions involving an amine source. ijcrt.orghumanjournals.com Substituted anilines can be incorporated into pyrimidine structures through various synthetic routes, including multicomponent reactions. ijcrt.orghumanjournals.com For instance, novel pyrimidine analogs with antimicrobial activity have been synthesized incorporating a di-bromo-substituted aniline moiety, highlighting the utility of such precursors. nih.gov

Benzotriazoles: The synthesis of benzotriazoles typically involves the cyclocondensation of ortho-phenylenediamines. ijariie.comgsconlinepress.com However, alternative methods utilize substituted anilines. rsc.org For example, 2,6-dibromo-4-methylaniline (B181599) can be converted to its corresponding azide (B81097) and then cyclized to form a benzotriazole (B28993) derivative. rsc.org This indicates that appropriately functionalized dibromo-methyl anilines are valuable starting materials for benzotriazole synthesis.

Role in the Preparation of Complex Bridged Systems, such as Tröger's Base Derivatives

Tröger's base and its derivatives are chiral, V-shaped molecules with a bridged diazocine core. sysrevpharm.org They are synthesized by the condensation of an aniline derivative with a formaldehyde (B43269) source. sysrevpharm.orgacs.org The specific substitution pattern of the starting aniline dictates the structure and properties of the resulting Tröger's base.

This compound, or its isomers like 3-bromo-4-methylaniline (B27599), can be used to synthesize dihalo-substituted Tröger's base analogues. researchgate.net For example, the condensation of 3-bromo-4-methylaniline results in the formation of a dibromo-dimethyl Tröger's base derivative. chemicalbook.comresearchgate.net These halogenated derivatives are important as they provide synthetic handles for further functionalization through cross-coupling reactions, allowing for the creation of more complex and functional Tröger's base structures. lookchem.com

Scaffold Components for Materials Science Applications (Academic Focus)

The unique electronic and structural properties imparted by the bromine and methyl substituents on the aniline ring make this compound a point of interest in academic research for materials science.

Intermediates in the Synthesis of Dyes, Pigments, and Functional Organic Materials

Halogenated anilines, including dibromo-methylaniline derivatives, serve as intermediates in the production of dyes and pigments. myskinrecipes.comsmolecule.com The substituents on the aniline ring can influence the color, stability, and other properties of the final dye molecule. The synthesis of such materials often involves diazotization of the aniline followed by coupling reactions to form azo dyes. While specific examples for this compound are not prevalent, the general utility of substituted anilines in this field is well-established. epa.gov

Potential as Monomers or Precursors for Specialty Polymers (if applicable to academic research)

In academic research, there is an interest in developing novel polymers with specific functionalities. The dibromo-functionality of this compound allows it to potentially act as a monomer in polycondensation reactions, such as Suzuki or Sonogashira cross-coupling reactions, to form specialty polymers. The rigid aromatic structure and the potential for further functionalization make it an interesting candidate for creating polymers with unique optical or electronic properties. For example, Tröger's base derivatives, which can be synthesized from this aniline, have been used to create ladder polymers for gas separation membranes. sysrevpharm.org This suggests a potential, though not directly documented, application for this compound as a precursor to polymer building blocks.

Academic Investigations into Agrochemical Synthesis

Role in Fine Chemical and Specialty Chemical Manufacturing (Academic Perspective)

From an academic standpoint, the role of this compound in the broader context of fine and specialty chemical manufacturing appears to be minimal and not well-documented. Fine chemicals are produced in limited quantities and are characterized by their complex synthesis and high purity. While this compound is commercially available from some suppliers, indicating its potential use in niche applications or as a research chemical, there is a lack of academic publications that showcase its utility as a key intermediate in the synthesis of specific fine or specialty chemicals. The academic discourse on the synthesis of complex organic molecules has, to date, largely overlooked this particular isomer in favor of its more reactive or synthetically accessible counterparts.

Future Research Directions and Emerging Paradigms

Development of Highly Selective and Atom-Economical Synthetic Methodologies

Future research should prioritize the development of synthetic protocols that are both highly selective and atom-economical. Key research avenues include:

Catalytic Regiocontrol: Investigating novel homogeneous or heterogeneous catalysts that can direct bromination specifically to the C3 and C4 positions of a methylaniline precursor. This could involve Lewis acid catalysts that modulate the electronic properties of the aromatic ring or shape-selective zeolite catalysts that control access to specific sites.

Alternative Brominating Agents: Moving beyond molecular bromine to agents like N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), or hydrobromic acid/hydrogen peroxide systems. These reagents are often safer to handle and can be employed under milder conditions, potentially improving selectivity.

Orthogonal Protecting Group Strategies: Developing strategies where other positions on the aniline (B41778) ring are temporarily blocked to force bromination at the desired C3 and C4 positions, followed by a clean deprotection step.

The table below contrasts a conventional synthesis with a proposed, more advanced methodology, highlighting the target areas for improvement.

| Parameter | Conventional Method (e.g., Direct Bromination) | Proposed Future Methodology (e.g., Catalytic Bromination) |

|---|---|---|

| Precursor | 3-Methylaniline | 3-Methylaniline |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) or HBr/H₂O₂ |

| Key Challenge | Poor regioselectivity; formation of 2,4- and 4,6-dibromo isomers. | Requires development of a highly specific catalyst. |

| Atom Economy | Low (due to HBr byproduct and potential overuse of Br₂). | Potentially high (e.g., H₂O is the only byproduct in H₂O₂ systems). |

| Reaction Conditions | Often harsh; requires strong acid and low temperatures. | Targeted for milder, near-ambient conditions. |

| Research Focus | Yield optimization through stoichiometric control. | Catalyst design, mechanistic elucidation, and substrate scope expansion. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of 3,4-Dibromo-5-methylaniline is dictated by its multiple functional sites: the nucleophilic amino group, the two carbon-bromine bonds amenable to cross-coupling, and the remaining C-H bonds on the aromatic ring. While standard transformations like Sandmeyer reactions (diazotization of the amine) and Suzuki-Miyaura cross-coupling at the C-Br sites are predictable, significant opportunities exist to explore more advanced and unprecedented reactivity.

Future research should focus on leveraging modern catalytic methods to unlock new reaction pathways:

Site-Selective Cross-Coupling: A major challenge is the selective functionalization of the C3-Br versus the C4-Br bond. Due to subtle differences in their electronic and steric environments, developing catalytic systems (e.g., using specific phosphine (B1218219) ligands with palladium or nickel) that can discriminate between these two positions would enable sequential, programmed synthesis of complex derivatives.

Directed C-H Functionalization: The C-H bonds at the C2 and C6 positions are prime targets for late-stage functionalization. Research into directing-group-assisted C-H activation, where the amino group (or a derivative thereof) guides a transition metal catalyst to an adjacent C-H bond, could provide access to a new class of poly-functionalized anilines.

Photoredox and Radical Chemistry: The C-Br bonds can serve as radical precursors under photoredox conditions. Future studies could explore light-mediated atom transfer radical addition (ATRA) or the generation of aryl radicals for novel C-C or C-heteroatom bond formations that are inaccessible via traditional two-electron pathways.

The following table outlines potential novel transformations and the key research questions associated with them.

| Transformation Type | Reactive Site(s) | Proposed Catalytic Paradigm | Key Research Question |

|---|---|---|---|

| Selective Suzuki Coupling | C3-Br vs. C4-Br | Palladium catalysis with sterically demanding or electronically tuned ligands. | Can >95% selectivity for mono-coupling at one site be achieved? |

| Directed C-H Arylation | C2-H or C6-H | Rhodium(III) or Palladium(II) catalysis with an NH₂-directing group. | Is the directing-group effect strong enough to overcome ring electronics? |

| Photoredox-Initiated Cyclization | C-Br and an appended group | Iridium or Ruthenium photoredox catalysts. | Can an aryl radical generated at C3 or C4 be trapped intramolecularly? |

| Dual Cross-Coupling | C3-Br and C4-Br | Orthogonal catalytic systems (e.g., Pd for one, Cu for another). | Can two different groups be installed in a one-pot reaction? |

Integration of Advanced Computational Chemistry for De Novo Design and Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. For a molecule like this compound, computational methods can provide deep mechanistic insight and predictive power, accelerating experimental discovery and minimizing trial-and-error synthesis.

Future research should systematically integrate computational modeling with experimental work in several key areas:

Reaction Pathway Analysis: Calculating the transition state energies for competing reactions. For instance, modeling the oxidative addition step in a palladium-catalyzed cross-coupling could quantitatively predict the inherent reactivity difference between the C3-Br and C4-Br bonds, guiding the rational design of selective ligands.

Predicting Spectroscopic Properties: Accurately calculating NMR chemical shifts (¹H, ¹³C) and vibrational frequencies (IR) for this compound and its derivatives. This can aid in the unambiguous characterization of new compounds and help resolve isomeric ambiguity in complex reaction mixtures.

De Novo Design of Functional Molecules: Using the this compound scaffold as a starting point, computational tools can be used to design new molecules with tailored electronic or steric properties. For example, by modeling interactions with a target protein's active site, derivatives can be designed in silico to maximize binding affinity before any are synthesized.

The table below illustrates how specific computational outputs can inform experimental design.

| Computational Method | Calculated Parameter | Experimental Implication |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state atomic charges (e.g., Mulliken, NBO) | Predicts the most likely site for electrophilic or nucleophilic attack. Can help rationalize regioselectivity. |

| Transition State Theory (TST) with DFT | Activation energy barriers (ΔG‡) for C3-Br vs. C4-Br oxidative addition | Provides a quantitative prediction of kinetic selectivity in cross-coupling, guiding catalyst choice. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum and HOMO-LUMO gap | Predicts the electronic properties and color of derivatives; essential for designing new dyes or electronic materials. |

| Molecular Docking Simulations | Binding energy (ΔG_bind) of a derivative to a target enzyme | Prioritizes which derivatives to synthesize for biological screening, saving time and resources. |

Adaptability to Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. This compound and its derivatives are excellent candidates for this technological translation due to the nature of the reactions often involved in their synthesis and elaboration.

Future research should focus on developing robust flow chemistry protocols:

Flow Synthesis of the Scaffold: The bromination of 3-methylaniline is often exothermic and rapid. A continuous flow reactor provides superior heat and mass transfer, allowing for precise temperature control to minimize side reactions and improve safety, especially at scale.

Telescoped Reactions: Many transformations of the aniline group, such as diazotization followed by Sandmeyer or Schiemann reactions, involve highly reactive and potentially unstable diazonium salt intermediates. In a flow system, this intermediate can be generated and immediately consumed in a subsequent reactor coil without isolation, dramatically improving safety and efficiency.

Automated Library Synthesis: Integrating a flow reactor with automated liquid handlers and purification units would enable the rapid synthesis of a library of derivatives. For example, an automated platform could take a single stock of this compound and react it with an array of different boronic acids under Suzuki-Miyaura conditions to generate hundreds of distinct products for high-throughput screening in materials science or drug discovery.

The following table compares batch and flow approaches for a representative transformation.

| Parameter | Conventional Batch Process (e.g., Diazotization/Sandmeyer) | Proposed Continuous Flow Process |

|---|---|---|

| Safety | Requires isolation or accumulation of potentially explosive diazonium salts. High thermal risk. | Diazonium salt is generated and consumed in situ; minimal accumulation. Superior heat management. |

| Reaction Time | Hours (including workup and isolation of intermediates). | Minutes (based on residence time in reactor coils). |

| Scalability | Difficult and hazardous; requires larger vessels and poses thermal runaway risk. | Straightforward; achieved by running the system for a longer duration ("scaling out"). |

| Process Control | Limited control over mixing and temperature gradients. | Precise, real-time control over temperature, pressure, and stoichiometry. |

Systematic Investigations into Related Polybrominated and Mixed-Halogenated Methylanilines

The specific properties of this compound arise from its unique substitution pattern. To fully understand the structure-property and structure-reactivity relationships, a systematic investigation of its isomers and analogues is essential. This research would create a valuable knowledge base for predictably tuning molecular characteristics.

A future research program should be designed to synthesize and characterize a library of related compounds, including:

Positional Isomers: Synthesizing and studying compounds like 2,4-dibromo-5-methylaniline (B372499), 2,5-dibromo-3-methylaniline, and 3,5-dibromo-2-methylaniline (B1629854) to map how the relative positions of the functional groups influence properties like pKa, redox potential, and reactivity.

Mixed-Halogen Analogues: Creating compounds such as 3-bromo-4-chloro-5-methylaniline (B2679291) or 4-bromo-3-iodo-5-methylaniline. This would allow for the study of orthogonal reactivity in cross-coupling reactions, where one C-X bond can be addressed selectively over another based on the differing reactivity of C-I > C-Br > C-Cl.

Analogues with Varied Alkyl Groups: Replacing the methyl group with ethyl, isopropyl, or tert-butyl groups to probe the steric influence on reactivity at adjacent sites (e.g., the amino group or the C6-H bond).

The data gathered from these systematic studies would be invaluable for building predictive models (e.g., Quantitative Structure-Activity Relationships, QSAR) for a wide range of applications.

The table below outlines a proposed library for such a systematic study.

| Compound Class | Example Compound | Primary Property to Investigate | Potential Application |

|---|---|---|---|

| Positional Isomer | 2,4-Dibromo-5-methylaniline | Acidity (pKa) of the anilinium ion. | Understanding electronic effects of substituent placement. |

| Mixed-Halogen Analogue | 4-Bromo-3-iodo-5-methylaniline | Orthogonal reactivity in sequential Pd-catalyzed cross-couplings. | Building block for complex, multi-component synthesis. |

| Steric Variant | 3,4-Dibromo-5-(tert-butyl)aniline | Steric hindrance in reactions at the amino group or C2/C6 positions. | Probe for steric effects in catalyst or receptor binding. |

| Polyhalogenated Analogue | 2,3,4-Tribromo-5-methylaniline | Reactivity of the most sterically hindered C-Br bond. | Precursor for highly substituted aromatic materials. |

Q & A

Q. What analytical techniques are recommended for quantifying 3,4-Dibromo-5-methylaniline in environmental or biological matrices?

Methodological Answer: Chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for quantifying halogenated anilines. For example, 2,6-dimethylaniline, a structurally related compound, has been analyzed using GC with flame ionization detection (FID) and HPLC with UV/Vis detection, achieving limits of detection (LOD) below 0.1 µg/mL in milk and pharmaceutical samples . For this compound, derivatization (e.g., acetylation) may enhance volatility for GC analysis, while reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile/water with 0.1% formic acid) can improve resolution. Mass spectrometry (MS) coupled with GC or HPLC is recommended for confirmatory analysis, leveraging bromine’s isotopic signature (e.g., m/z 79/81) for identification .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis of brominated anilines typically involves electrophilic substitution. For this compound, bromination of 5-methylaniline using bromine (Br₂) in acetic acid or HBr/H₂O₂ under controlled temperature (0–5°C) can minimize over-bromination . Key parameters:

- Stoichiometry: Use 2.2 equivalents of Br₂ to target di-substitution.

- Solvent: Polar aprotic solvents (e.g., DCM) enhance regioselectivity.

- Purification: Recrystallization from ethanol/water (1:3) removes unreacted precursors. Chromatographic purity (>97%) can be confirmed via melting point analysis (expected range: 120–125°C) and NMR .

Q. What spectroscopic features confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: The aromatic protons adjacent to bromine (positions 2 and 6) exhibit deshielding (δ 7.2–7.5 ppm) with coupling patterns (e.g., doublets for para-substitution). The methyl group (-CH₃) at position 5 appears as a singlet (~δ 2.3 ppm) .

- ¹³C NMR: Bromine’s inductive effect shifts carbons at positions 3 and 4 to ~115–125 ppm.

- IR: N-H stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) are diagnostic .

- Mass Spec: Molecular ion [M+H]⁺ at m/z 265/267 (Br isotope pattern) confirms the molecular formula C₇H₇Br₂N .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Bromine substituents act as directing groups, facilitating palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura). The electron-withdrawing effect of bromine lowers the electron density at positions 3 and 4, enhancing oxidative addition of Pd(0) to the C-Br bond. Computational studies (DFT) suggest that steric hindrance from the methyl group at position 5 slows coupling at position 4, favoring reactivity at position 3 . Experimental validation via kinetic monitoring (e.g., in situ NMR) and substituent-swap studies (e.g., replacing Br with Cl) can elucidate regioselectivity trends .

Q. How do bromine substitution patterns influence the photodegradation pathways of this compound under UV exposure?

Methodological Answer: Photodegradation studies of halogenated anilines show that bromine increases photostability compared to chloro-analogs. Under UV light (λ = 254 nm), this compound undergoes debromination via homolytic cleavage, generating aryl radicals that react with dissolved oxygen to form quinone intermediates. LC-MS/MS analysis can track degradation products (e.g., 3-bromo-5-methylaniline and 5-methylanthranilic acid). The methyl group at position 5 sterically hinders nucleophilic attack, reducing hydrolysis rates compared to non-methylated analogs .

Q. What computational methods predict the environmental fate and toxicity of this compound?

Methodological Answer:

- QSAR Models: Predict biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) using descriptors like logP (estimated ~3.2) and molar refractivity.

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to assess persistence.

- Density Functional Theory (DFT): Calculate reaction barriers for hydrolysis or oxidation pathways. Experimental validation via OECD 301F biodegradation tests and Daphnia magna acute toxicity assays (LC₅₀) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.